[(4S,8ar)-4-(aminomethyl)-hexahydro-1h-pyrrolo[2,1-c]morpholin-4-yl]methanol
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Overview
Description
[(4S,8ar)-4-(aminomethyl)-hexahydro-1h-pyrrolo[2,1-c]morpholin-4-yl]methanol is a complex organic compound characterized by its unique structure, which includes a pyrrolo[2,1-c]morpholine ring system. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4S,8ar)-4-(aminomethyl)-hexahydro-1h-pyrrolo[2,1-c]morpholin-4-yl]methanol typically involves multi-step organic synthesis. One common method starts with the preparation of the pyrrolo[2,1-c]morpholine core, followed by functionalization to introduce the aminomethyl and hydroxymethyl groups. Key steps may include:
Cyclization Reactions: Formation of the pyrrolo[2,1-c]morpholine ring through cyclization of appropriate precursors.
Functional Group Transformations: Introduction of the aminomethyl group via reductive amination and the hydroxymethyl group through hydroxylation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for efficient reaction control and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
[(4S,8ar)-4-(aminomethyl)-hexahydro-1h-pyrrolo[2,1-c]morpholin-4-yl]methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to modify the functional groups, such as converting the hydroxymethyl group to a methyl group.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of simpler alcohols or hydrocarbons.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, [(4S,8ar)-4-(aminomethyl)-hexahydro-1h-pyrrolo[2,1-c]morpholin-4-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand in binding studies or as a probe to investigate biochemical pathways.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may be investigated as a candidate for drug development, particularly for its potential effects on neurological or metabolic pathways.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of [(4S,8ar)-4-(aminomethyl)-hexahydro-1h-pyrrolo[2,1-c]morpholin-4-yl]methanol involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
[(4S,8ar)-4-(aminomethyl)-hexahydro-1h-pyrrolo[2,1-c]morpholin-4-yl]methanol: shares structural similarities with other pyrrolo[2,1-c]morpholine derivatives.
This compound: can be compared to compounds like [(4S,8ar)-4-(aminomethyl)-hexahydro-1h-pyrrolo[2,1-c]morpholin-4-yl]ethanol, which has a similar core structure but different functional groups.
Uniqueness
The uniqueness of this compound lies in its specific functional groups and stereochemistry, which confer distinct chemical and biological properties
Properties
IUPAC Name |
[(4S,8aR)-4-(aminomethyl)-1,3,6,7,8,8a-hexahydropyrrolo[2,1-c][1,4]oxazin-4-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2/c10-5-9(6-12)7-13-4-8-2-1-3-11(8)9/h8,12H,1-7,10H2/t8-,9+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNHSZQMAMVRWTA-BDAKNGLRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2COCC(N2C1)(CN)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2COC[C@](N2C1)(CN)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2193052-03-6 |
Source
|
Record name | [(4S,8aR)-4-(aminomethyl)-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazin-4-yl]methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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